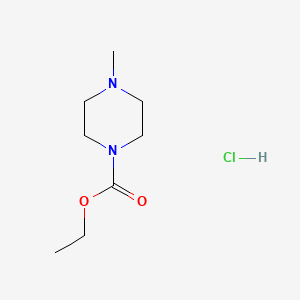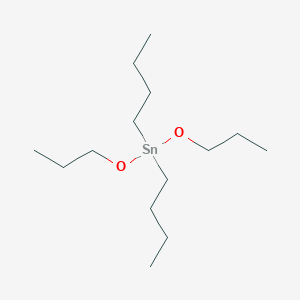
5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and a cyano group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the pyrazole ring. The chloro and cyano substituents are introduced through subsequent reactions involving chlorination and cyanation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
5-Chloro-1H-pyrazole-4-carbonitrile: Lacks the nitrophenyl group, which may result in different chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole-4-carbonitrile: Lacks the chloro group, which may affect its substitution reactions and overall stability.
5-Chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: The nitro group is positioned differently, potentially altering its electronic properties and reactivity.
Uniqueness
5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and nitrophenyl groups enhances its versatility in synthetic applications and its potential as a bioactive molecule.
属性
CAS 编号 |
1269292-06-9 |
|---|---|
分子式 |
C10H5ClN4O2 |
分子量 |
248.62 g/mol |
IUPAC 名称 |
5-chloro-1-(2-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClN4O2/c11-10-7(5-12)6-13-14(10)8-3-1-2-4-9(8)15(16)17/h1-4,6H |
InChI 键 |
QOUPRSYKOXQTRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



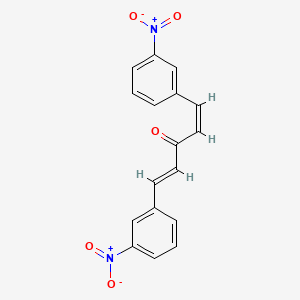
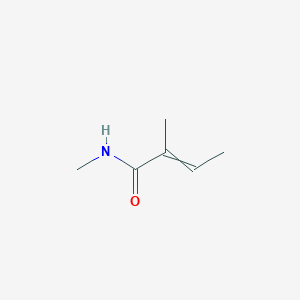
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
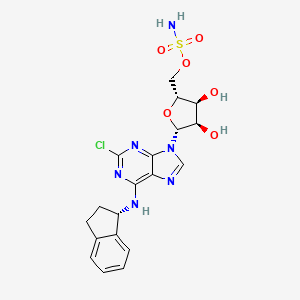
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)

